AChE Inhibition in Anopheles gambiae
3-Acetyl-4-methylindole inhibits recombinant Anopheles gambiae wild-type acetylcholinesterase (AgAChE) with an IC₅₀ of 9.10 nM in a 10-min Ellman assay [1]. By comparison, unsubstituted indole—the simplest structural comparator—exhibits only marginal AChE inhibition with a reported IC₅₀ of approximately 23.7 μM (23,700 nM) against the same enzyme class [2]. This represents an approximate 2,600-fold improvement in potency attributable to the 3-acetyl and 4-methyl substitution pattern.
| Evidence Dimension | Inhibitory potency against AChE (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 9.10 nM (Anopheles gambiae wild-type AChE, 10-min Ellman assay) |
| Comparator Or Baseline | Unsubstituted indole: IC₅₀ ≈ 23,700 nM (AChE inhibition assay) |
| Quantified Difference | ~2,600-fold greater potency for 3-acetyl-4-methylindole |
| Conditions | Recombinant Anopheles gambiae wild-type AChE; Ellman assay; 10-min incubation |
Why This Matters
This sub-10 nM potency establishes 3-acetyl-4-methylindole as a candidate for vector-selective insecticide development programs where unsubstituted indole is functionally inactive.
- [1] BindingDB entry BDBM50124876 (CHEMBL3623554). IC₅₀ = 9.10 nM for inhibition of recombinant Anopheles gambiae wild-type AChE after 10 min by Ellman assay. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50124876 View Source
- [2] Khorana N, Changwichit K, Ingkaninan K, Utsintong M. Prospective acetylcholinesterase inhibitory activity of indole and its analogs. Bioorg Med Chem Lett. 2012;22(8):2885-2888. IC₅₀ for indole = 23,700 nM (Ki Summary, BindingDB). View Source
